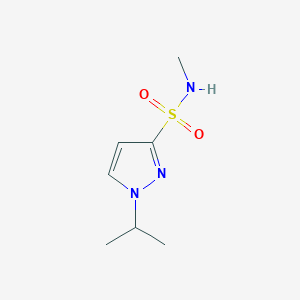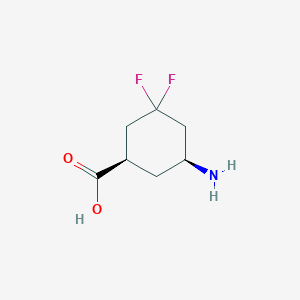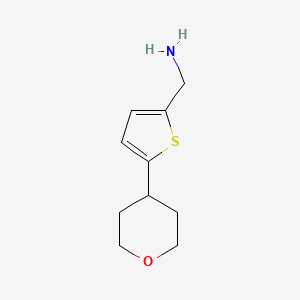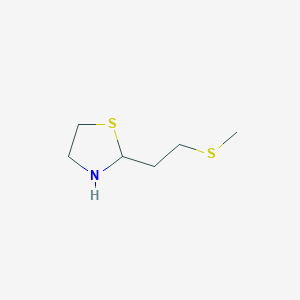
2-(2-(Methylthio)ethyl)thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Methylthio)ethyl)thiazolidine is a heterocyclic organic compound that features a five-membered ring containing both sulfur and nitrogen atoms. This compound is part of the thiazolidine family, which is known for its diverse biological activities and applications in various fields of science, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Methylthio)ethyl)thiazolidine typically involves the reaction of cysteamine hydrochloride with 1,1-bis(methylthio)-2-nitroethene in a solvent mixture of water and ethanol. The reaction proceeds efficiently under mild conditions, yielding the desired thiazolidine derivative .
Industrial Production Methods
Industrial production methods for thiazolidine derivatives often employ green chemistry principles to enhance yield, purity, and selectivity. Techniques such as multicomponent reactions, click chemistry, and nano-catalysis are commonly used to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Methylthio)ethyl)thiazolidine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazolidine derivatives .
Scientific Research Applications
2-(2-(Methylthio)ethyl)thiazolidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of biocides, fungicides, and chemical reaction accelerators
Mechanism of Action
The mechanism of action of 2-(2-(Methylthio)ethyl)thiazolidine involves its interaction with various molecular targets and pathways. The sulfur atom in the thiazolidine ring enhances its pharmacological properties, allowing it to interact with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A heterocyclic compound with a five-membered ring containing sulfur and nitrogen atoms.
Thiazolidin-4-one: A derivative of thiazolidine with a carbonyl group at the fourth position.
Thiazolidine-2,4-dione: A compound with two carbonyl groups at the second and fourth positions.
Uniqueness
2-(2-(Methylthio)ethyl)thiazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylthioethyl group enhances its lipophilicity and ability to interact with biological membranes, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C6H13NS2 |
|---|---|
Molecular Weight |
163.3 g/mol |
IUPAC Name |
2-(2-methylsulfanylethyl)-1,3-thiazolidine |
InChI |
InChI=1S/C6H13NS2/c1-8-4-2-6-7-3-5-9-6/h6-7H,2-5H2,1H3 |
InChI Key |
CVVYIKYHCHNPTH-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC1NCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


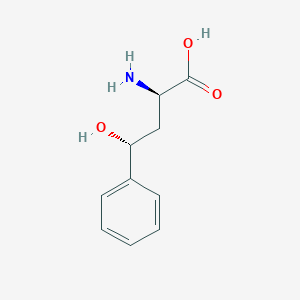
![Rel-2-((1R,2R)-[1,1'-bi(cyclopropan)]-2-yl)ethan-1-amine](/img/structure/B13338474.png)


![8-Oxa-2-azaspiro[4.5]decan-6-ol](/img/structure/B13338481.png)
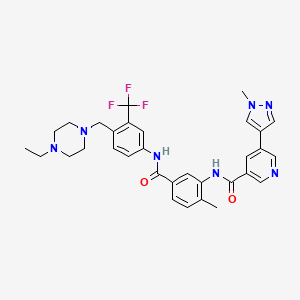
![(3AS,4S,6S,6aR)-6-(1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13338491.png)

![tert-Butyl (R)-7,7-difluoro-5-(hydroxymethyl)-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13338503.png)
